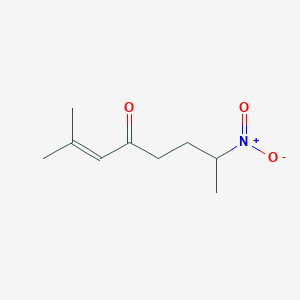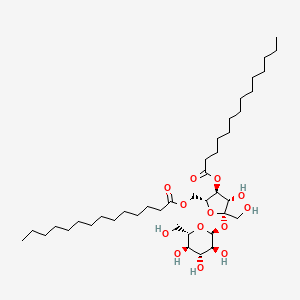
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a phosphinan ring, which is a six-membered ring containing phosphorus. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-methylphosphinan-4-ylidene)acetate typically involves the reaction of ethyl acetate with a suitable phosphine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the phosphinan ring. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and advanced monitoring systems allows for precise control over the reaction parameters, resulting in a scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(1-methylphosphinan-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester group into an alcohol, providing access to different functionalized derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides, acids, or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Amides, acids, or other esters.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-methylphosphinan-4-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinan ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.
Comparación Con Compuestos Similares
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: This compound has a piperidine ring instead of a phosphinan ring, leading to different chemical and biological properties.
Mthis compound: The methyl ester variant has slightly different reactivity and solubility characteristics.
Ethyl 2-(1-methylphosphinan-4-ylidene)propanoate: This compound has a propanoate group instead of an acetate group, affecting its chemical behavior and applications.
Propiedades
Número CAS |
28399-79-3 |
|---|---|
Fórmula molecular |
C10H17O2P |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
ethyl 2-(1-methylphosphinan-4-ylidene)acetate |
InChI |
InChI=1S/C10H17O2P/c1-3-12-10(11)8-9-4-6-13(2)7-5-9/h8H,3-7H2,1-2H3 |
Clave InChI |
UOGWEMDOTCOOFX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CCP(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




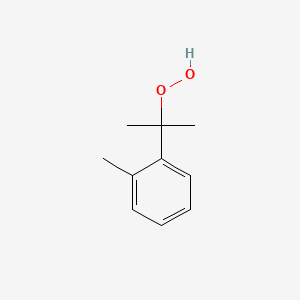
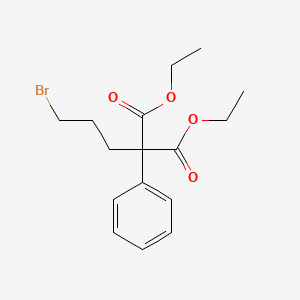
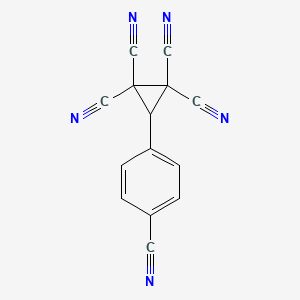
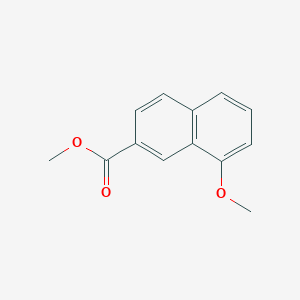

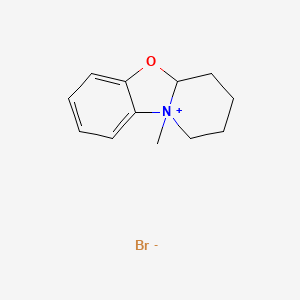
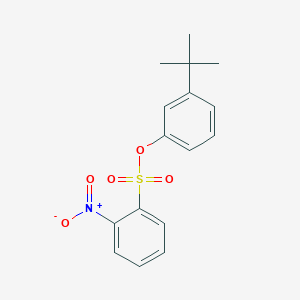
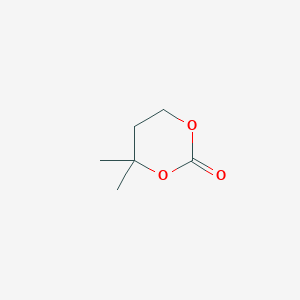
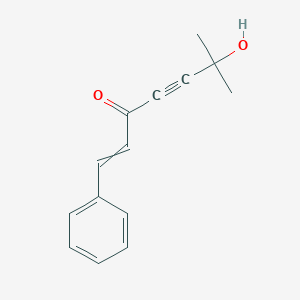
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
